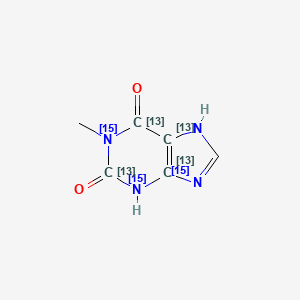

1-Methylxanthine-13C4,15N3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C6H6N4O2 |

|---|---|

分子量 |

173.09 g/mol |

IUPAC名 |

1-methyl-3,7-dihydropurine-2,6-dione |

InChI |

InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i3+1,4+1,5+1,6+1,8+1,9+1,10+1 |

InChIキー |

MVOYJPOZRLFTCP-UDDVCBLJSA-N |

異性体SMILES |

C[15N]1[13C](=O)[13C]2=[13C]([15NH][13C]1=O)[15N]=CN2 |

正規SMILES |

CN1C(=O)C2=C(NC1=O)N=CN2 |

製品の起源 |

United States |

Foundational & Exploratory

The Role of 1-Methylxanthine-¹³C₄,¹⁵N₃ in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylxanthine-¹³C₄,¹⁵N₃ is a stable isotope-labeled derivative of 1-methylxanthine (B19228), a key metabolite in the human metabolism of methylxanthine compounds such as caffeine (B1668208) and theophylline. The incorporation of four Carbon-13 (¹³C) and three Nitrogen-15 (¹⁵N) isotopes creates a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, heavier mass. This property makes it an invaluable tool in modern bioanalytical and metabolic research, enabling precise quantification and tracing of metabolic pathways. This technical guide provides an in-depth overview of the applications of 1-Methylxanthine-¹³C₄,¹⁵N₃, complete with experimental methodologies and data interpretation.

Core Applications in Research

The primary applications of 1-Methylxanthine-¹³C₄,¹⁵N₃ in a research setting are twofold:

-

Internal Standard for Quantitative Analysis: In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the precise quantification of endogenous compounds in complex biological matrices (e.g., plasma, urine) is challenging due to variations in sample preparation and instrument response. 1-Methylxanthine-¹³C₄,¹⁵N₃ serves as an ideal internal standard for the measurement of unlabeled 1-methylxanthine.[1] By adding a known amount of the labeled compound to a biological sample, any loss or variability during extraction, derivatization, or analysis affects both the analyte and the internal standard equally. The ratio of the analyte's signal to the internal standard's signal allows for highly accurate and precise quantification.

-

Metabolic Tracer: As a stable isotope-labeled compound, 1-Methylxanthine-¹³C₄,¹⁵N₃ can be used as a tracer to investigate metabolic pathways in vivo and in vitro.[1] When introduced into a biological system, the labeled 1-methylxanthine and its downstream metabolites can be tracked and distinguished from their unlabeled endogenous counterparts by mass spectrometry. This allows researchers to elucidate metabolic routes, determine the rate of metabolic conversion (flux), and understand how various factors, such as disease states or drug interactions, affect specific metabolic pathways.

Data Presentation: Urinary Concentrations of 1-Methylxanthine

The following table presents urinary concentrations of 1-methylxanthine and related metabolites from a large-scale human study. This data, while not generated using 1-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard in this specific publication, is representative of the quantitative data obtained from LC-MS/MS methods where such standards are critical for accuracy. The concentrations are presented as geometric means and medians for the US population.

Table 1: Urinary Concentrations of Caffeine and Select Metabolites in the U.S. Population (NHANES 2009–2010) [2]

| Analyte | Geometric Mean (95% CI) (μmol/L) | Median (95% CI) (μmol/L) |

| 1-Methylxanthine (1X) | 27.0 (24.4–29.9) | 27.8 (24.1–31.2) |

| 1-Methyluric acid (1U) | 54.1 (48.7–60.0) | 58.6 (48.6–67.2) |

| Caffeine (1,3,7-trimethylxanthine) | 3.32 (2.91–3.78) | 3.31 (2.73–4.10) |

| Paraxanthine (1,7-dimethylxanthine) | 16.9 (15.1–18.9) | 17.5 (15.1–20.0) |

| Theophylline (1,3-dimethylxanthine) | 1.70 (1.56–1.85) | 1.70 (1.51–1.94) |

| Theobromine (3,7-dimethylxanthine) | 13.9 (12.5–15.4) | 14.0 (12.0–16.1) |

Experimental Protocols

Protocol 1: Quantification of 1-Methylxanthine in Human Urine using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol provides a detailed methodology for the quantitative analysis of 1-methylxanthine in urine, a common application for 1-Methylxanthine-¹³C₄,¹⁵N₃.

1. Materials and Reagents:

-

Human urine samples

-

1-Methylxanthine analytical standard

-

1-Methylxanthine-¹³C₄,¹⁵N₃ (as internal standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Solid-Phase Extraction):

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of urine, add a known concentration of 1-Methylxanthine-¹³C₄,¹⁵N₃ internal standard solution.

-

Dilute the sample with 1 mL of 0.1% formic acid in deionized water.

-

Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the diluted urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water to remove interfering substances.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Unlabeled 1-Methylxanthine: Monitor the transition from the precursor ion (protonated molecule [M+H]⁺) to a specific product ion.

-

1-Methylxanthine-¹³C₄,¹⁵N₃: Monitor the transition from its heavier precursor ion to a corresponding product ion. The specific m/z values will depend on the instrument and optimization.

-

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the unlabeled 1-methylxanthine and the labeled internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using a series of known concentrations of the 1-methylxanthine analytical standard spiked with the same amount of internal standard.

-

Determine the concentration of 1-methylxanthine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Caffeine

The following diagram illustrates the primary metabolic pathway of caffeine in humans, leading to the formation of 1-methylxanthine. This pathway is predominantly carried out by the cytochrome P450 enzyme system in the liver, particularly CYP1A2.

References

- 1. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylxanthine: A Core Metabolite in Caffeine and Theophylline Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Methylxanthine (B19228) (1-MX) is a pivotal metabolite in the human biotransformation of two widely consumed methylxanthines: the stimulant caffeine (B1668208) and the therapeutic drug theophylline (B1681296). As a downstream product of hepatic metabolism, primarily mediated by cytochrome P450 1A2 (CYP1A2), the formation and clearance of 1-MX provide critical insights into individual drug-metabolizing capacities and can serve as a biomarker for caffeine intake. This technical guide offers a comprehensive overview of 1-methylxanthine, detailing its metabolic pathways, pharmacokinetic profile, physiological activities, and the analytical methodologies used for its quantification. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development engaged in the study of methylxanthine pharmacology and metabolism.

Introduction

1-Methylxanthine is a purine (B94841) alkaloid and a significant urinary metabolite of both caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[1] While not naturally abundant in plants at high levels like its parent compounds, its presence in biological fluids is a direct indicator of their consumption and subsequent metabolism.[1][2] Understanding the metabolic fate of caffeine and theophylline is crucial for assessing drug efficacy, potential toxicity, and drug-drug interactions. 1-Methylxanthine's role as a downstream metabolite makes it a key molecule in these assessments.[3] Recent research also suggests that 1-MX itself may possess biological activities, including enhancing the radiosensitivity of tumor cells and exhibiting cognitive-enhancing and neuroprotective properties.[1][4][5][6][7]

Metabolic Pathways of 1-Methylxanthine Formation

The generation of 1-methylxanthine from caffeine and theophylline is a multi-step process occurring predominantly in the liver. The primary enzyme responsible for the initial demethylation steps is Cytochrome P450 1A2 (CYP1A2), with Xanthine (B1682287) Oxidase (XO) playing a crucial role in subsequent oxidation.[8]

Metabolism from Caffeine

Caffeine is extensively metabolized, with over 95% being transformed by hepatic enzymes.[8][9] The major metabolic route leading to 1-methylxanthine involves the following steps:

-

N3-demethylation of Caffeine: CYP1A2 catalyzes the removal of the methyl group at the N3 position of caffeine to form paraxanthine (B195701) (1,7-dimethylxanthine). This is the principal metabolic pathway for caffeine, accounting for approximately 70-80% of its initial metabolism.[8][9]

-

N7-demethylation of Paraxanthine: Paraxanthine is further metabolized by CYP1A2 through the removal of the methyl group at the N7 position, yielding 1-methylxanthine.[8]

Metabolism from Theophylline

Theophylline, used clinically as a bronchodilator, also undergoes hepatic metabolism to produce 1-methylxanthine.[10][11]

-

N3-demethylation of Theophylline: CYP1A2 mediates the 3-demethylation of theophylline to directly form 1-methylxanthine.[12][13] This is one of the alternative routes to the main 8-hydroxylation pathway of theophylline metabolism.[10]

Further Metabolism of 1-Methylxanthine

Once formed, 1-methylxanthine is further metabolized, primarily through oxidation by xanthine oxidase, to form 1-methyluric acid.[8][13]

Below is a Graphviz diagram illustrating the metabolic pathways leading to the formation of 1-Methylxanthine.

Quantitative Data on Metabolism and Pharmacokinetics

The following tables summarize key quantitative data related to the metabolism of caffeine and theophylline, and the pharmacokinetics of the resulting methylxanthines.

Table 1: Metabolism of Theophylline in Adults [10]

| Metabolic Pathway | Percentage of Parent Drug | Metabolite |

| 8-hydroxylation | ~60-80% | 1,3-Dimethyluric Acid |

| N-demethylation | 8-24% | 1-Methylxanthine |

| N-demethylation | 5-15% | 3-Methylxanthine |

| N-methylation | ~6% | Caffeine |

Table 2: Primary Metabolism of Caffeine [9]

| Metabolic Pathway | Percentage of Metabolism | Metabolite |

| N3-demethylation | 70-80% | Paraxanthine |

| 1-N-demethylation | ~7-8% | Theobromine |

| 7-N-demethylation | ~7-8% | Theophylline |

| C-8 hydroxylation | ~15% | 1,3,7-Trimethyluric acid |

Table 3: Pharmacokinetic Parameters of Methylxanthines [14]

| Compound | Half-life (h) | Plasma Clearance (mL·min⁻¹·Kg⁻¹) | Volume of Distribution (L/Kg) |

| Caffeine | 4.1 | 2.07 | 0.63–0.72 |

| Theophylline | 6.2 | 0.93 | 0.44 |

| Theobromine | 7.2 | 1.20 | 0.63–0.72 |

| Paraxanthine | 3.1 | 2.20 | 0.63–0.72 |

Physiological Effects of 1-Methylxanthine

While historically viewed primarily as a metabolite, recent studies have indicated that 1-methylxanthine possesses its own pharmacological activities.

-

Adenosine (B11128) Receptor Antagonism: Like other methylxanthines, 1-MX acts as an adenosine receptor antagonist, which may contribute to the stimulant effects observed with caffeine consumption.[4][5][6]

-

Neurocognitive Effects: Studies in animal models have shown that 1-methylxanthine supplementation can enhance memory and increase the levels of key neurotransmitters such as acetylcholine (B1216132) and dopamine.[4][5][6][7] It has also been shown to reduce amyloid-beta levels and increase concentrations of brain-derived neurotrophic factor (BDNF), suggesting neuroprotective properties.[4][5][6][7]

-

Radiosensitizing Effects: In vitro studies have demonstrated that 1-methylxanthine can enhance the radiosensitivity of tumor cells, increasing radiation-induced cell death.[1][2]

The signaling pathways potentially modulated by 1-methylxanthine are depicted in the diagram below.

Experimental Protocols

Chemical Synthesis of 1-Methylxanthine

A common method for the chemical synthesis of 1-methylxanthine involves the protection and subsequent deprotection of xanthine derivatives.

-

Protection Step: The 7-position of 1-methylxanthine is blocked using a protecting group. For instance, reacting 1-methylxanthine with chloromethyl pivalate (B1233124) in the presence of a base like anhydrous sodium carbonate in a solvent such as dry DMF.

-

Separation: The resulting mixture contains mono- and bis-protected xanthine. The desired mono-protected 1-methyl-7-(pivaloyloxymethyl)xanthine can be separated by crystallization from a suitable solvent like ethyl acetate.

-

Deprotection: The protecting group is removed to yield 1-methylxanthine. This can be achieved by refluxing the protected compound with a strong base, such as 2N sodium hydroxide, followed by acidification.

-

Extraction and Purification: The final product is extracted from the aqueous solution using an organic solvent like chloroform, and the solvent is evaporated to yield pure 1-methylxanthine.

Biosynthetic Production of 1-Methylxanthine

Engineered microorganisms can be utilized for the biocatalytic production of 1-methylxanthine from theophylline.[15]

-

Strain Engineering: Escherichia coli is engineered to express N-demethylase genes, such as ndmA and ndmB from Pseudomonas putida CBB5, which are responsible for the N1- and N3-demethylation of methylxanthines.[15]

-

Whole-Cell Biocatalysis: The engineered E. coli cells are used as whole-cell biocatalysts in a reaction mixture containing theophylline as the substrate.

-

Reaction Conditions: The biotransformation is carried out under optimized conditions, which can be scaled up for gram-scale production.[15]

-

Purification: The produced 1-methylxanthine is then purified from the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC).[15]

Analytical Determination of 1-Methylxanthine

High-Performance Liquid Chromatography (HPLC) is a standard and robust method for the quantification of 1-methylxanthine in biological samples.[16][17]

-

Sample Preparation: Biological samples, such as urine or plasma, may require a solid-phase extraction (SPE) step to remove interfering substances. For instance, using C18 cartridges.[16]

-

Chromatographic Separation: A reversed-phase C18 column is typically used for separation.[16]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution (e.g., 0.05% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is commonly employed.[16]

-

Detection: A Diode-Array Detector (DAD) is used for detection, with the wavelength set to approximately 275 nm for methylxanthines.[16]

-

Quantification: Calibration curves are generated using standard solutions of 1-methylxanthine of known concentrations to quantify the analyte in the samples.[16]

An example workflow for the HPLC analysis of 1-methylxanthine is presented below.

Conclusion

1-Methylxanthine is a central metabolite in the pharmacology of caffeine and theophylline. Its formation is a key indicator of CYP1A2 activity, making it a valuable tool in pharmacokinetic and drug metabolism studies. Furthermore, emerging evidence of its own bioactivities suggests that 1-MX may contribute to the overall physiological effects of its parent compounds. The detailed metabolic pathways, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in advancing the understanding of methylxanthine metabolism and its implications for human health and therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methylxanthine enhances memory and neurotransmitter levels | PLOS One [journals.plos.org]

- 5. journals.plos.org [journals.plos.org]

- 6. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methylxanthine enhances memory and neurotransmitter levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ClinPGx [clinpgx.org]

- 10. ClinPGx [clinpgx.org]

- 11. Methylxanthines (caffeine, theophylline) - EMCrit Project [emcrit.org]

- 12. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 17. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Chemical Properties of Isotopically Labeled 1-Methylxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylxanthine (B19228) is a purine (B94841) alkaloid and a primary metabolite of caffeine (B1668208) and theophylline (B1681296) in humans. Its role in various physiological processes, including the modulation of adenosine (B11128) receptors and phosphodiesterases, makes it a molecule of significant interest in drug development and metabolic research.[1][2][3] Isotopically labeled versions of 1-methylxanthine are invaluable tools for elucidating its metabolic fate, quantifying its presence in biological matrices, and probing its interactions with biological targets.[4] This technical guide provides a comprehensive overview of the chemical properties of isotopically labeled 1-methylxanthine, including its synthesis, analytical characterization, and biological activity, with a focus on providing practical data and methodologies for researchers.

Physicochemical Properties

Isotopic labeling has a negligible effect on the macroscopic physicochemical properties of 1-methylxanthine, such as its appearance and solubility. However, the change in molecular weight due to the incorporation of stable isotopes is a key feature utilized in mass spectrometry-based applications.

Table 1: Physicochemical Properties of 1-Methylxanthine and its Isotopically Labeled Analogs

| Property | Unlabeled 1-Methylxanthine | 1-Methylxanthine-d3 | 1-Methylxanthine-¹³C₄,¹⁵N₃ |

| Molecular Formula | C₆H₆N₄O₂ | C₆H₃D₃N₄O₂ | ¹³C₄C₂H₆¹⁵N₃NO₂ |

| Molecular Weight | 166.14 g/mol [5] | 169.16 g/mol | 173.09 g/mol [4] |

| Appearance | Light yellow powder[5] | Not specified | Not specified |

| Solubility | Slightly soluble in water and DMSO[5] | Not specified | Not specified |

| IUPAC Name | 1-methyl-3,7-dihydropurine-2,6-dione[5] | 1-(trideuteriomethyl)-3,9-dihydropurine-2,6-dione | Not specified |

Synthesis of Isotopically Labeled 1-Methylxanthine

The synthesis of isotopically labeled 1-methylxanthine can be achieved through both chemical and biosynthetic methods.

Chemical Synthesis

A common strategy for introducing isotopic labels is through the use of labeled precursors in a multi-step chemical synthesis. For example, the synthesis of unlabeled 1-methylxanthine can be adapted to incorporate isotopes. A general procedure involves the protection of the 7-position of a xanthine (B1682287) precursor, followed by methylation at the 1-position and subsequent deprotection. For isotopically labeled versions, a labeled methylating agent (e.g., ¹³CH₃I or CD₃I) can be used.

Experimental Protocol: Synthesis of Unlabeled 1-Methylxanthine (Adaptable for Labeled Analogs)

-

Protection of the 7-position: To a solution of 1-methylxanthine (18.9 mmoles) in dry DMF (700 ml), add anhydrous sodium carbonate (18.9 mmoles).

-

Slowly add a solution of chloromethyl pivalate (B1233124) (19.3 mmoles) in DMF (50 ml) over 1 hour with stirring.

-

Stir the reaction mixture overnight at room temperature.

-

Evaporate the solvent to dryness.

-

Treat the residue with methylene (B1212753) chloride (50 ml) and filter to remove insoluble material.

-

Evaporate the methylene chloride to yield a mixture of mono- and bis-protected xanthine.

-

Purification of the intermediate: The mono-protected 1-methyl-7-(pivaloyloxymethyl)xanthine can be separated by crystallization from ethyl acetate.

-

Deprotection: The protected xanthine can be deprotected by refluxing with 2N sodium hydroxide (B78521) for 18 hours, followed by acidification and extraction.

Note: For the synthesis of isotopically labeled 1-methylxanthine, an appropriately labeled starting material or methylating agent would be used in this general scheme.

A plausible synthetic route for the multiply-labeled 1-Methylxanthine-¹³C₄,¹⁵N₃ involves the Traube purine synthesis, starting from labeled pyrimidine (B1678525) precursors and a labeled one-carbon source for the imidazole (B134444) ring closure.[4]

Biosynthesis

Engineered microorganisms offer an alternative and often more specific route for the production of isotopically labeled methylxanthines. Strains of Escherichia coli have been genetically modified to express N-demethylase enzymes that can convert theophylline (1,3-dimethylxanthine) into 1-methylxanthine.[6][7] By growing these engineered bacteria in a medium containing isotopically labeled theophylline, labeled 1-methylxanthine can be produced.

Experimental Protocol: Biosynthetic Production of 1-Methylxanthine from Theophylline [7]

-

Culture Preparation: Grow an engineered E. coli strain expressing the appropriate N-demethylase genes in a suitable culture medium.

-

Biotransformation: Resuspend the harvested cells in a reaction buffer containing theophylline (or its isotopically labeled counterpart).

-

Incubation: Incubate the cell suspension under optimized conditions of temperature and aeration to allow for the enzymatic conversion of theophylline to 1-methylxanthine.

-

Product Isolation: Separate the cells from the supernatant, which contains the product.

-

Purification: Purify the 1-methylxanthine from the supernatant using techniques such as preparative high-performance liquid chromatography (HPLC).

Analytical Characterization

The chemical identity and isotopic purity of labeled 1-methylxanthine are critical for its use in quantitative studies. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the labeled compound and to determine its isotopic enrichment. The mass spectrum of isotopically labeled 1-methylxanthine will show a molecular ion peak shifted by the mass of the incorporated isotopes.

Table 2: Mass Spectrometry Data for 1-Methylxanthine

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| Unlabeled 1-Methylxanthine | 167.0563 ([M+H]⁺)[5] | 110.0348, 92.79[5] |

| 1-Methylxanthine-d3 | Expected: ~170.07 | Not specified |

| 1-Methylxanthine-¹³C₄,¹⁵N₃ | Expected: ~174.06 | Not specified |

Note: The fragmentation pattern of the labeled compounds is expected to be similar to the unlabeled compound, with corresponding mass shifts in the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the isotopic labels.

-

¹H NMR: The proton NMR spectrum of unlabeled 1-methylxanthine shows characteristic signals for the methyl protons and the proton on the imidazole ring. In deuterated analogs like 1-methylxanthine-d3, the signal corresponding to the methyl protons would be absent.

-

¹³C NMR: The carbon-13 NMR spectrum is particularly useful for confirming the position of ¹³C labels. The chemical shifts of the carbon atoms in the xanthine ring are sensitive to their local electronic environment.

Table 3: Typical ¹³C NMR Chemical Shifts for a Xanthine Scaffold [4]

| Carbon Position | Typical ¹³C Chemical Shift (ppm) |

| C2 | ~155 |

| C4 | ~148 |

| C5 | ~107 |

| C6 | ~151 |

Note: Actual chemical shifts can vary depending on the solvent and specific substitution pattern.

-

¹⁵N NMR: Nitrogen-15 NMR can be used to analyze ¹⁵N-labeled compounds, providing information about the nitrogen atoms in the purine ring system.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and purity analysis of 1-methylxanthine and its labeled analogs. Reversed-phase chromatography is commonly employed.

Experimental Protocol: HPLC Analysis of Methylxanthines

-

Column: RP-18e column (e.g., LiChroCARD Purospher)

-

Mobile Phase: Gradient elution with 0.05% TFA in water (A) and acetonitrile (B52724) (B). A typical gradient could be:

-

0-3 min: 5% B

-

3-10 min: 5-10% B

-

10-19 min: 10% B

-

19-30 min: 10-20% B

-

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 275 nm

This method can be adapted for the analysis and purification of isotopically labeled 1-methylxanthine, with the retention time expected to be very similar to the unlabeled compound.

Biological Activity and Signaling Pathways

1-Methylxanthine, like other methylxanthines, exerts its biological effects primarily through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][8]

Adenosine Receptor Antagonism

Methylxanthines are competitive antagonists at A₁ and A₂ adenosine receptor subtypes.[1] This antagonism is believed to be a key mechanism behind their stimulant effects on the central nervous system.[3] The affinity of 1-methylxanthine for adenosine receptors is comparable to that of caffeine and theophylline.[9]

Diagram: Caffeine Metabolism to 1-Methylxanthine

Caption: Major metabolic pathways of caffeine leading to the formation of 1-methylxanthine.

Phosphodiesterase Inhibition

Methylxanthines are non-selective inhibitors of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][8] By inhibiting PDEs, methylxanthines increase the intracellular levels of these second messengers, leading to various physiological effects, including smooth muscle relaxation.[3]

Diagram: General Mechanism of Methylxanthine Action

Caption: Dual mechanism of 1-methylxanthine action as an adenosine receptor antagonist and a phosphodiesterase inhibitor.

Conclusion

Isotopically labeled 1-methylxanthine serves as a powerful tool for researchers in drug metabolism, pharmacokinetics, and systems biology. This guide has provided an overview of the key chemical properties, synthetic methodologies, and analytical techniques relevant to the use of these labeled compounds. The detailed experimental protocols and compiled quantitative data offer a practical resource for scientists working with this important metabolite. Further research to delineate the specific binding affinities and inhibitory constants of 1-methylxanthine for various receptor and enzyme subtypes will continue to enhance our understanding of its physiological and pharmacological roles.

References

- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylxanthine inhibitors of phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methylxanthine-13C4,15N3 | Benchchem [benchchem.com]

- 5. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. partone.litfl.com [partone.litfl.com]

- 9. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 1-Methylxanthine-¹³C₄,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for the isotopically labeled compound 1-Methylxanthine-¹³C₄,¹⁵N₃. This document is crucial for ensuring the quality, purity, and identity of this standard, which is essential for a variety of research and development applications, including metabolic studies and as an internal standard in quantitative analyses.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a quality control department that certifies that a specific batch of a product has met its predetermined specifications. For a high-purity, isotopically labeled compound like 1-Methylxanthine-¹³C₄,¹⁵N₃, the CoA provides critical data on its chemical and isotopic purity, identity, and other relevant physical properties.

Below is a representative summary of the quantitative data typically found on a CoA for this compound.

Table 1: Product Identification and Specifications

| Parameter | Specification |

| Product Name | 1-Methylxanthine-¹³C₄,¹⁵N₃ |

| CAS Number | 1173018-69-3 |

| Molecular Formula | C₂¹³C₄H₆N¹⁵N₃O₂ |

| Molecular Weight | 173.09 g/mol |

| Appearance | White to off-white powder |

| Storage Condition | -20°C |

Table 2: Quality Control Test Results

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥98% | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Conforms |

| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | Per USP <467> | Conforms |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of 1-Methylxanthine-¹³C₄,¹⁵N₃ by separating it from any non-labeled or other impurities.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 273 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 1 mg of 1-Methylxanthine-¹³C₄,¹⁵N₃ and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile (B52724) to create a 0.1 mg/mL stock solution.

-

Further dilute the stock solution as needed for analysis.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity

Objective: To confirm the isotopic enrichment of ¹³C and ¹⁵N in 1-Methylxanthine-¹³C₄,¹⁵N₃.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: m/z 100-300

-

Resolution: >10,000

-

Scan Mode: Full scan

Sample Preparation:

-

The sample solution prepared for HPLC analysis can be used.

Data Analysis:

-

Acquire the mass spectrum of the sample.

-

Determine the m/z of the molecular ion ([M+H]⁺) for the fully labeled 1-Methylxanthine-¹³C₄,¹⁵N₃.

-

Analyze the isotopic distribution of the molecular ion peak. The isotopic purity is determined by comparing the intensity of the peak corresponding to the fully labeled compound to the intensities of peaks corresponding to partially labeled or unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

Objective: To confirm the chemical structure of 1-Methylxanthine-¹³C₄,¹⁵N₃.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

¹H-NMR Protocol:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Concentration: Approximately 5 mg/mL

-

Parameters:

-

Pulse Program: Standard 1D proton

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

¹³C-NMR Protocol:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Concentration: Approximately 10-20 mg/mL

-

Parameters:

-

Pulse Program: Standard 1D carbon with proton decoupling

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 s

-

Data Analysis: The acquired ¹H and ¹³C NMR spectra are compared with the expected chemical shifts and coupling patterns for the 1-Methylxanthine structure to confirm its identity. The presence of ¹³C-¹H and ¹³C-¹⁵N couplings can provide further confirmation of the isotopic labeling.

Visualizing Workflows and Pathways

General Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard.

A Comprehensive Technical Guide on the Biological Function of 1-Methylxanthine in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylxanthine (1-MX), a purine (B94841) derivative, is a significant metabolite of caffeine (B1668208) and theophylline (B1681296) in mammals. While historically viewed primarily as a metabolic byproduct, recent research has illuminated its distinct and physiologically relevant biological activities. This technical guide provides an in-depth exploration of the core biological functions of 1-MX in mammals, with a focus on its metabolism, its role as a neuroactive compound, and its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to support further research and development.

Introduction

1-Methylxanthine is a xanthine (B1682287) molecule methylated at the N1 position of the purine ring. It is an endogenous compound in mammals, primarily formed through the hepatic metabolism of dietary methylxanthines such as caffeine and theophylline[1]. While not as abundant in dietary sources as its parent compounds, 1-MX is found in some plants, including certain species of coffee and tea[1]. The growing interest in 1-MX stems from its demonstrated biological activities, which are similar to other naturally occurring methylxanthines but with a unique profile that warrants specific investigation[2]. This guide aims to consolidate the current understanding of 1-MX's functions in mammalian systems.

Metabolism of 1-Methylxanthine

In mammals, 1-MX is a key node in the metabolic cascade of caffeine and theophylline. It is primarily formed in the liver via two main pathways:

-

From Theophylline (1,3-dimethylxanthine): Through 3-demethylation.

-

From Paraxanthine (1,7-dimethylxanthine): Through 7-demethylation[1].

Once formed, 1-MX is further metabolized by the enzyme xanthine oxidase into 1-methyluric acid, which is then excreted in the urine[3]. The metabolic fate of 1-MX is intrinsically linked to the activity of hepatic cytochrome P450 enzymes, which are responsible for the initial demethylation of caffeine and theophylline, and xanthine oxidase for its subsequent oxidation.

Below is a diagram illustrating the metabolic pathway leading to the formation and degradation of 1-Methylxanthine.

Biological Activities and Mechanisms of Action

The biological effects of 1-MX are primarily attributed to its interaction with several key cellular targets.

Adenosine (B11128) Receptor Antagonism

Similar to other methylxanthines, 1-MX acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3)[4]. By blocking these receptors, 1-MX can modulate the physiological effects of adenosine, which include neurotransmission, smooth muscle tone, and inflammation. The potency of 1-MX as an adenosine receptor antagonist is reported to be in the micromolar range, comparable to that of caffeine and theophylline[4]. However, specific Ki values for each receptor subtype require further investigation for a more precise characterization of its receptor interaction profile.

Phosphodiesterase (PDE) Inhibition

While many methylxanthines are known to inhibit phosphodiesterases, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), the specific activity of 1-MX as a PDE inhibitor is not well-characterized. The structurally similar compound, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is a potent, non-specific PDE inhibitor with IC50 values in the range of 2-50 µM. Further research is needed to determine the IC50 values of 1-MX for various PDE subtypes to ascertain its contribution to this signaling pathway.

Effects on the Central Nervous System

Recent studies have highlighted the significant neuroactive properties of 1-MX. In animal models, administration of 1-MX has been shown to enhance memory and cognitive function[1].

A key study demonstrated that 1-MX supplementation in rats led to:

-

Increased levels of the neurotransmitters acetylcholine, dopamine, and GABA.

-

Elevated concentrations of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity.

-

Reduced levels of amyloid-beta, a peptide associated with Alzheimer's disease pathology.

-

Enhanced antioxidant capacity in the brain[1].

These findings suggest that 1-MX possesses nootropic and neuroprotective properties.

The proposed signaling pathway for the neuroprotective effects of 1-MX is depicted below.

Radiosensitizing Effects

Preclinical studies have indicated that 1-MX can enhance the sensitivity of tumor cells to radiation therapy. In human colorectal cancer cells, 1-MX was shown to increase radiation-induced cell death by inhibiting the repair of DNA double-strand breaks[5]. This suggests a potential application for 1-MX as an adjunct in cancer treatment.

Quantitative Data

The following tables summarize the quantitative data from a key preclinical study investigating the effects of 1-MX supplementation in young and aged rats[1].

Table 1: Effects of 1-Methylxanthine on Neurotransmitter and Neurotrophic Factor Levels in Rat Brain

| Analyte | Treatment Group | Young Rats (Mean ± SD) | Aged Rats (Mean ± SD) |

| Acetylcholine (pg/mL) | Control | 75.2 ± 3.1 | 69.8 ± 2.8 |

| 1-MX | 81.2 ± 3.5 | 74.7 ± 3.2 | |

| Dopamine (pg/mL) | Control | 125.4 ± 5.9 | 108.3 ± 4.7 |

| 1-MX | 140.1 ± 6.8 | 126.7 ± 5.5 | |

| GABA (ng/mL) | Control | 2.1 ± 0.1 | 1.9 ± 0.1 |

| 1-MX | 2.2 ± 0.1 | 2.0 ± 0.1 | |

| BDNF (pg/mL) | Control | 775.0 ± 29.6 | 732.2 ± 16.5 |

| 1-MX | 869.0 ± 32.8 | 793.8 ± 33.9 |

Table 2: Effects of 1-Methylxanthine on Markers of Oxidative Stress and Amyloid-Beta in Rat Brain

| Analyte | Treatment Group | Young Rats (Mean ± SD) | Aged Rats (Mean ± SD) |

| Glutathione (µg/mL) | Control | 21.9 ± 1.4 | 19.7 ± 1.1 |

| 1-MX | 28.6 ± 1.7 | 25.3 ± 0.9 | |

| Catalase (U/mL) | Control | 27.8 ± 1.2 | 26.2 ± 1.0 |

| 1-MX | 33.3 ± 1.7 | 32.8 ± 1.3 | |

| Amyloid-Beta 1-40 (pg/mL) | Control | 295.1 ± 12.4 | 410.7 ± 14.0 |

| 1-MX | 254.6 ± 7.4 | 357.1 ± 10.3 |

Experimental Protocols

This section provides a detailed methodology for a key experiment investigating the effects of 1-MX on cognitive function and neurochemical parameters in rats, adapted from Jäger et al. (2025)[1].

In Vivo Assessment of 1-Methylxanthine on Memory and Neurochemistry in Rats

Objective: To evaluate the effects of 1-MX supplementation on spatial memory and brain levels of key neurotransmitters, neurotrophic factors, and markers of oxidative stress.

Experimental Workflow:

Materials and Methods:

-

Animals: Male Wistar rats (young adults, 8 weeks old; aged, 16 months old).

-

Housing: Standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Test Compound: 1-Methylxanthine (purity >98%).

-

Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Dosing: 1-MX was administered daily via oral gavage at a dose of 50 mg/kg body weight for 12 consecutive days. The control group received an equivalent volume of the vehicle.

-

Morris Water Maze (MWM):

-

Apparatus: A circular pool (150 cm diameter) filled with opaque water. A hidden platform was submerged 1 cm below the water surface in one quadrant.

-

Procedure:

-

Acquisition Phase (Days 1-4): Four trials per day, with the rat starting from a different quadrant in each trial. The time to find the platform (escape latency) was recorded.

-

Probe Trial (Day 5): The platform was removed, and the rat was allowed to swim for 60 seconds. The time spent in the target quadrant was recorded.

-

Post-Supplementation Testing (Day 13): The MWM test was repeated to assess memory retention.

-

-

-

Neurochemical Analysis:

-

Tissue Collection: On day 14, animals were euthanized, and brains were rapidly excised and dissected.

-

Homogenization: Brain tissue was homogenized in ice-cold phosphate-buffered saline (PBS).

-

ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits were used to quantify the levels of acetylcholine, dopamine, GABA, BDNF, glutathione, catalase, and amyloid-beta 1-40 in the brain homogenates according to the manufacturer's instructions.

-

-

Statistical Analysis: Data were analyzed using two-way ANOVA followed by post-hoc tests to compare between groups. A p-value of < 0.05 was considered statistically significant.

Analytical Methods for Quantification

Accurate quantification of 1-MX in biological matrices is crucial for pharmacokinetic and metabolic studies. The most common analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection[2][6][7].

-

Sample Preparation: Typically involves protein precipitation followed by liquid-liquid or solid-phase extraction.

-

Chromatographic Separation: Reversed-phase C18 columns are commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detection: UV detection is often set at approximately 270-280 nm. MS detection provides higher sensitivity and specificity.

Discussion and Future Directions

1-Methylxanthine has emerged as a biologically active metabolite with significant potential, particularly in the realm of neuroscience. Its ability to enhance cognitive function and exert neuroprotective effects in preclinical models is promising. However, several key areas require further investigation to fully elucidate its therapeutic potential.

-

Pharmacokinetics: Detailed pharmacokinetic studies in various mammalian species, including humans, are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life, clearance, and bioavailability.

-

Receptor and Enzyme Profiling: Comprehensive screening of 1-MX against a panel of adenosine receptor subtypes and phosphodiesterase isoforms is essential to determine its precise binding affinities (Ki values) and inhibitory concentrations (IC50 values).

-

Dose-Response Studies: Elucidating the dose-dependent effects of 1-MX on its various biological targets will be critical for establishing a therapeutic window.

-

Clinical Trials: Should further preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of 1-MX in human subjects for cognitive enhancement or as an adjunct in disease treatment.

Conclusion

1-Methylxanthine is more than just a metabolic byproduct of common dietary methylxanthines. It is a neuroactive compound with demonstrated cognitive-enhancing and neuroprotective properties in mammals. Its mechanisms of action, primarily through adenosine receptor antagonism, and its potential radiosensitizing effects, open up new avenues for therapeutic development. The quantitative data and experimental protocols provided in this guide serve as a foundation for researchers, scientists, and drug development professionals to further explore the biological functions and therapeutic applications of this intriguing molecule. Continued research into the specific molecular interactions and physiological effects of 1-Methylxanthine will be crucial in unlocking its full potential for human health.

References

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methylxanthine enhances the radiosensitivity of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 1-Methylxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylxanthine (B19228) (1-MX), a purine (B94841) alkaloid, is a significant metabolite of caffeine (B1668208) and theophylline (B1681296).[1] While not occurring naturally in high concentrations, it is found in trace amounts in various plants.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key signaling pathways of 1-methylxanthine. It details both chemical and biosynthetic production methods, presenting quantitative data and experimental protocols. Furthermore, it elucidates the compound's mechanisms of action as an antagonist of adenosine (B11128) receptors and an activator of ryanodine (B192298) receptors through detailed signaling pathway diagrams. This document serves as a valuable resource for researchers and professionals in drug development and related scientific fields.

Discovery and Identification

While a singular, definitive "discovery" of 1-methylxanthine as an isolated, novel compound is not prominently documented, its identification is intrinsically linked to the study of caffeine metabolism in humans. Early research into the biotransformation of caffeine and theophylline led to the characterization of their various metabolites, among which 1-methylxanthine was identified as a key urinary metabolite.[1] Its presence in trace amounts has also been reported in several plant species, including Camellia sinensis (tea).

Synthesis of 1-Methylxanthine

The production of 1-methylxanthine can be achieved through both traditional chemical synthesis and modern biosynthetic methods. Chemical routes are often characterized by multiple steps and the use of hazardous reagents, leading to modest overall yields.[3] In contrast, biosynthetic approaches utilizing engineered microorganisms offer a more efficient and sustainable alternative.[4][5]

Chemical Synthesis

A notable chemical synthesis of 1-methylxanthine involves a multi-step process that can be summarized as follows. One reported method achieves a 20% overall yield through a six-step sequence.[3]

Experimental Protocol: Chemical Synthesis (Adapted from Hu, Singh, and Ullman, 1980)

This procedure involves the protection of the 7-position of a xanthine (B1682287) precursor, followed by methylation and subsequent deprotection.

-

Step 1: Protection of 1-Methylxanthine.

-

Dissolve 3.2 g (18.9 mmol) of 98% 1-methylxanthine in 700 ml of dry DMF by warming.

-

Cool the solution to room temperature and add 2.0 g (18.9 mmol) of anhydrous sodium carbonate.

-

Over a period of 1 hour, add a solution of 3.0 g (19.3 mmol) of 97% chloromethyl pivalate (B1233124) in 50 ml of DMF dropwise.

-

Stir the reaction mixture overnight at room temperature.

-

-

Step 2: Isolation of Protected Xanthine.

-

Evaporate the reaction mixture to dryness.

-

Treat the residue with 50 ml of methylene (B1212753) chloride.

-

Collect the insoluble material by filtration and wash with 1N HCl to recover 1.24 g of unreacted 1-methylxanthine.

-

Evaporate the methylene chloride solution to obtain a mixture of mono- and bis-protected xanthine.

-

-

Step 3: Crystallization.

-

Separate the mono-protected 1-methyl-7-(pivaloyloxymethyl)xanthine from the bis-protected xanthine by crystallization from ethyl acetate (B1210297). This yields 1.5 g of the mono-protected product (m.p. 204°-206°C).

-

-

Step 4: Deprotection.

-

Evaporate the ethyl acetate filtrate containing the bis-protected xanthine to dryness.

-

Reflux the residue with 20 ml of 2N sodium hydroxide (B78521) for 18 hours.

-

Cool the reaction mixture and acidify with concentrated HCl.

-

Extract the aqueous layer with chloroform.

-

Evaporation of the aqueous layer yields 0.5 g of 1-methylxanthine.

-

Biosynthesis

Biosynthetic production of 1-methylxanthine has been successfully demonstrated using engineered Escherichia coli. These methods leverage the enzymatic activity of N-demethylases to convert substrates like theophylline or theobromine (B1682246) into 1-methylxanthine with high efficiency and purity.[2][4]

Experimental Protocol: Biosynthesis from Theophylline using Engineered E. coli

This protocol is based on the use of E. coli whole-cell biocatalysts expressing N-demethylase genes.[4]

-

Step 1: Strain Preparation.

-

Prepare a culture of engineered E. coli expressing the necessary N-demethylase genes (e.g., ndmA and ndmD from Pseudomonas putida).

-

-

Step 2: Biocatalytic Conversion.

-

In a reaction vessel, combine the engineered E. coli cells with a solution of theophylline.

-

Maintain the reaction under optimized conditions (e.g., specific temperature, pH, and aeration).

-

-

Step 3: Product Isolation and Purification.

-

After the conversion is complete (typically monitored by HPLC), separate the cells from the reaction mixture by centrifugation.

-

Purify the 1-methylxanthine from the supernatant using High-Performance Liquid Chromatography (HPLC).

-

Collect the fractions containing 1-methylxanthine and evaporate the solvent to obtain the final product.[4]

-

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Number of Steps | Overall Yield | Purity | Reference |

| Chemical Synthesis | 1-Methylxanthine (for protection) | Chloromethyl pivalate, Sodium hydroxide | 4 (for recovery from bis-protected) | ~20% (overall for a 6-step synthesis) | Not specified | [3] |

| Biosynthesis | Theophylline | Engineered E. coli (N-demethylases) | 1 (biocatalytic) | 97.9 wt% recovery | 97.8% | [4] |

| Biosynthesis | Theobromine | Engineered E. coli (N-demethylases) | 1 (biocatalytic) | 97.9% conversion | 1.5 g/L final yield | [2] |

Signaling Pathways

1-Methylxanthine exerts its physiological effects primarily through two main signaling pathways: antagonism of adenosine receptors and activation of ryanodine receptors.

Adenosine Receptor Antagonism

1-Methylxanthine acts as a competitive antagonist at A1 and A2A adenosine receptors.[6] By blocking these receptors, it modulates the levels of the second messenger cyclic adenosine monophosphate (cAMP), leading to various downstream effects.

-

A1 Adenosine Receptor: Activation of the A1 receptor by adenosine typically inhibits adenylyl cyclase through a Gi protein, leading to decreased intracellular cAMP levels. By blocking this receptor, 1-methylxanthine prevents this inhibition, thus maintaining or increasing cAMP levels.

-

A2A Adenosine Receptor: Conversely, the A2A receptor is coupled to a Gs protein, and its activation by adenosine stimulates adenylyl cyclase, resulting in increased cAMP. 1-Methylxanthine's antagonism of the A2A receptor blocks this stimulation, leading to a relative decrease in cAMP production in tissues where this receptor is active.

Caption: Antagonism of A1 and A2A adenosine receptors by 1-Methylxanthine.

Ryanodine Receptor Activation

1-Methylxanthine can activate ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[6] This activation leads to an increase in cytosolic calcium concentration, which can trigger various cellular responses, including muscle contraction and enhanced neuronal excitability. The mechanism involves sensitizing the RyR to its endogenous ligand, calcium.

Caption: Activation of ryanodine receptors by 1-Methylxanthine.

Experimental Workflows

Chemical Synthesis Workflow

The chemical synthesis of 1-methylxanthine from a xanthine precursor typically follows a protection-methylation-deprotection strategy.

Caption: General workflow for the chemical synthesis of 1-Methylxanthine.

Biosynthesis Workflow

The biosynthetic route offers a more direct conversion of a precursor to 1-methylxanthine using a whole-cell biocatalyst.

Caption: General workflow for the biosynthesis of 1-Methylxanthine.

Conclusion

1-Methylxanthine, a key metabolite of common methylxanthines, presents an interesting profile for researchers in pharmacology and drug development. While its discovery is tied to metabolic studies, efficient methods for its synthesis, particularly biosynthetic routes, are now available. Its dual action as an adenosine receptor antagonist and a ryanodine receptor activator provides a basis for its diverse physiological effects. This guide offers a foundational understanding of 1-methylxanthine, from its synthesis to its molecular mechanisms of action, to aid in future research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methylxanthines and ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methylxanthine as a Biomarker for Coffee Consumption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of dietary intake is a cornerstone of nutritional epidemiology and clinical research. Self-reported consumption data, while valuable, can be subject to recall bias and measurement error. Therefore, the use of objective biomarkers is crucial for validating dietary assessments and understanding the physiological effects of food and beverage consumption. This technical guide provides a comprehensive overview of 1-methylxanthine (B19228) as a specific and reliable biomarker for coffee consumption. 1-methylxanthine is a primary metabolite of caffeine (B1668208) and its detection and quantification in biological fluids offer a robust indication of recent coffee intake.[1][2]

This guide details the metabolic pathways of caffeine leading to the formation of 1-methylxanthine, presents quantitative data from various studies, outlines detailed experimental protocols for its measurement, and provides visualizations to aid in the understanding of the underlying biochemical and experimental processes.

Metabolic Pathway of Caffeine to 1-Methylxanthine

Caffeine (1,3,7-trimethylxanthine) is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[3][4] More than 95% of caffeine's initial metabolism is attributed to this enzyme.[3] The major metabolic route, accounting for approximately 70-80% of caffeine metabolism, is the N3-demethylation of caffeine to paraxanthine (B195701) (1,7-dimethylxanthine).[3] Paraxanthine is then further metabolized through several pathways. One of the key subsequent steps is the demethylation of paraxanthine to 1-methylxanthine.[4] This reaction is also catalyzed by CYP1A2. Finally, 1-methylxanthine is oxidized by xanthine (B1682287) oxidase to form 1-methyluric acid.[5][6] The metabolic cascade is illustrated in the signaling pathway diagram below.

References

- 1. Use of caffeine metabolite ratios to explore CYP1A2 and xanthine oxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of urinary metabolites of caffeine for the assessment of cytochrome P4501A2, xanthine oxidase, and N-acetyltransferase activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 1-Methylxanthine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylxanthine (1-MX), a primary metabolite of caffeine (B1668208) and paraxanthine, is emerging as a compound of significant interest in the field of neuroprotection. Preclinical evidence suggests that 1-MX possesses cognitive-enhancing and neuroprotective properties, positioning it as a potential therapeutic agent for neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of 1-MX's neuroprotective effects, including its mechanisms of action, experimental validation, and relevant signaling pathways. The information is presented to support further research and drug development efforts in this promising area.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health challenge with limited effective treatments. The exploration of novel neuroprotective compounds is therefore a critical area of research. Methylxanthines, a class of compounds that includes caffeine, have long been studied for their effects on the central nervous system.[1][2] 1-Methylxanthine (1-MX), a major metabolite of caffeine, is now being investigated for its own physiological effects.[3][4] Recent studies have demonstrated that 1-MX can enhance memory and modulate key neurochemical pathways, suggesting a significant potential for neuroprotection.[4][5] This guide synthesizes the current data on 1-MX, offering a technical resource for the scientific community.

Mechanisms of Action

The neuroprotective properties of 1-Methylxanthine appear to be multifactorial, stemming from its interaction with several key neuronal signaling pathways. The primary proposed mechanisms include:

-

Adenosine (B11128) Receptor Antagonism: Like other methylxanthines, 1-MX is an adenosine receptor antagonist.[4] By blocking adenosine receptors, particularly A1 and A2A subtypes, 1-MX can modulate the release of various neurotransmitters, leading to enhanced neuronal activity and synaptic plasticity.[6][7]

-

Ryanodine (B192298) Receptor (RyR) Activation: 1-MX has been shown to activate ryanodine receptors, which are intracellular calcium release channels.[4] This activation can augment neuronal excitability and neurotransmitter release, and has been linked to improved neuronal survival.[8]

-

Antioxidant Properties: 1-MX supplementation has been shown to increase the levels of endogenous antioxidants, such as glutathione (B108866) and catalase.[4][5] This suggests that 1-MX may help mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

-

Modulation of Neurotrophic Factors: A significant finding is the ability of 1-MX to increase the concentration of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and synaptic plasticity.[5][9]

-

Reduction of Amyloid-Beta: Preclinical studies have indicated that 1-MX can reduce the levels of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of 1-Methylxanthine supplementation in both young and aged rats.[4][5][9][10]

Table 1: Effects of 1-Methylxanthine on Cognitive Performance (Morris Water Maze Test)

| Group | Age | Parameter | Result | p-value |

| 1-MX vs. Control | Young | Reduction in Escape Latency | 39% | <0.001 |

| 1-MX vs. Control | Aged | Reduction in Escape Latency | 27% | <0.001 |

Table 2: Effects of 1-Methylxanthine on Neurotransmitter Levels

| Neurotransmitter | Age | Change with 1-MX Supplementation | p-value |

| Acetylcholine | Young | +8% | <0.01 |

| Aged | +7% | <0.01 | |

| Dopamine | Young | +12% | <0.01 |

| Aged | +17% | <0.01 | |

| GABA | Young | +5% | <0.01 |

| Aged | +5% | <0.01 | |

| cyclic GMP | Young | +14% | <0.01 |

| Aged | +13% | <0.01 |

Table 3: Effects of 1-Methylxanthine on Neurochemical Markers

| Neurochemical | Change with 1-MX Supplementation | p-value |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased | <0.001 |

| Catalase | Increased | <0.001 |

| Glutathione | Increased | <0.001 |

| Amyloid Beta | Reduced | <0.001 |

Experimental Protocols

This section outlines the methodologies employed in the key preclinical study evaluating the neuroprotective properties of 1-Methylxanthine.

Animal Model and Dosing

-

Species: Male Swiss Albino rats.[4]

-

Age Groups: Young (8 weeks old) and Aged (16 months old).[4]

-

Dosing: 1-Methylxanthine (UPLEVEL®, Ingenious Ingredients L.P., Lewisville, TX, USA) was administered via oral gavage at a human equivalent dose of 100 mg/day for 12 consecutive days.[4]

-

Control Group: Received a vehicle control.

Behavioral Testing: Morris Water Maze

The Morris water maze test was used to assess spatial learning and memory. The key parameter measured was escape latency, the time taken for the rat to find a hidden platform in a pool of water. A shorter escape latency is indicative of improved memory.[4]

Neurochemical Analysis from Brain Tissue

Following the behavioral testing, whole brain samples were collected for the analysis of neurotransmitters and other neurochemicals.[4]

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer. The homogenate is then centrifuged to separate the supernatant, which is used for subsequent analyses.

-

Neurotransmitter Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a standard method for the simultaneous measurement of neurotransmitters such as acetylcholine, dopamine, and GABA.[11][12]

-

BDNF, Catalase, Glutathione, and Amyloid-Beta Quantification (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is a common and reliable method for quantifying protein levels in tissue homogenates.[13][14]

-

Principle: A specific capture antibody for the target protein (e.g., BDNF) is coated onto a microplate. The sample is added, and the target protein binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of protein present.[13][15]

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and the overall experimental workflow for investigating the neuroprotective properties of 1-Methylxanthine.

Caption: Experimental workflow for assessing the neuroprotective effects of 1-Methylxanthine.

Caption: Proposed signaling pathways for the neuroprotective effects of 1-Methylxanthine.

Conclusion and Future Directions

The current body of evidence strongly suggests that 1-Methylxanthine has significant neuroprotective and cognitive-enhancing properties. Its multifaceted mechanism of action, involving adenosine receptor antagonism, ryanodine receptor activation, and the enhancement of endogenous antioxidant and neurotrophic systems, makes it a compelling candidate for further investigation as a therapeutic agent for neurodegenerative diseases.

Future research should focus on:

-

Elucidating the precise downstream signaling cascades activated by 1-MX.

-

Conducting dose-response studies to determine the optimal therapeutic window.

-

Evaluating the long-term safety and efficacy of 1-MX in various animal models of neurodegeneration.

-

Ultimately, translating these preclinical findings into well-controlled human clinical trials.

The continued exploration of 1-Methylxanthine holds considerable promise for the development of novel and effective treatments for a range of debilitating neurological disorders.

References

- 1. Effect of Caffeine and Other Methylxanthines on Aβ-Homeostasis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methylxanthine enhances memory and neurotransmitter levels | PLOS One [journals.plos.org]

- 6. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 10. researchgate.net [researchgate.net]

- 11. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mybiosource.com [mybiosource.com]

- 14. biomatik.com [biomatik.com]

- 15. biosensis.com [biosensis.com]

1-Methylxanthine as an Adenosine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylxanthine (B19228) is a purine (B94841) alkaloid and a major metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theophylline (B1681296). Like its parent compounds, 1-methylxanthine exerts its physiological effects primarily through the antagonism of adenosine (B11128) receptors.[1] Adenosine is an endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The antagonistic activity of methylxanthines at these receptors is responsible for their well-known stimulant and therapeutic effects.[2][3] This technical guide provides an in-depth overview of the role of 1-methylxanthine as an adenosine receptor antagonist, with a focus on its comparative pharmacology, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Concepts: Adenosine Receptor Antagonism by Methylxanthines

Methylxanthines, including 1-methylxanthine, are structurally similar to adenosine, allowing them to bind to adenosine receptors without activating them, thereby competitively blocking the binding of the endogenous agonist.[4] These compounds are generally non-selective antagonists, exhibiting affinity across multiple adenosine receptor subtypes, typically in the micromolar range.[1][2] The major caffeine and theophylline metabolite, 1-methylxanthine, is considered to be similarly potent to its parent compounds at human adenosine receptors.[1]

Data Presentation: Comparative Affinity of Methylxanthines at Adenosine Receptors

The following table summarizes the antagonist potency (IC50 and Ki values) of 1-methylxanthine and other key methylxanthines at different adenosine receptor subtypes. It is important to note that while data for caffeine, theophylline, and paraxanthine (B195701) at human receptors are available, the specific data for 1-methylxanthine is derived from studies on rat brain tissue. However, the general potency is understood to be comparable to caffeine and theophylline across human receptor subtypes.[1]

| Compound | Receptor Subtype | Species | Assay Type | Potency (IC50/Ki) (µM) | Reference |

| 1-Methylxanthine | A1 | Rat | Radioligand Binding (Inhibition of [3H]CHA binding) | <90 (> Caffeine) | [5][6] |

| A2 (High-affinity) | Rat | Adenylate Cyclase (Antagonism of 2-chloroadenosine) | ~80 (Similar to Caffeine) | [5][6] | |

| A2 (Low-affinity) | Rat | cAMP Accumulation (Antagonism of 2-chloroadenosine) | ~120 (Similar to Caffeine) | [5][6] | |

| Caffeine | A1 | Rat | Radioligand Binding (Inhibition of [3H]CHA binding) | 90-110 | [5][6] |

| A2 (High-affinity) | Rat | Adenylate Cyclase (Antagonism of 2-chloroadenosine) | 80 | [5][6] | |

| A2 (Low-affinity) | Rat | cAMP Accumulation (Antagonism of 2-chloroadenosine) | 120 | [5][6] | |

| Theophylline | A1 | Rat | Radioligand Binding (Inhibition of [3H]CHA binding) | 20-30 | [5][6] |

| A2 (High-affinity) | Rat | Adenylate Cyclase (Antagonism of 2-chloroadenosine) | 20 | [5][6] | |

| A2 (Low-affinity) | Rat | cAMP Accumulation (Antagonism of 2-chloroadenosine) | 60 | [5][6] | |

| Paraxanthine | A1 | Rat | Radioligand Binding (Inhibition of [3H]CHA binding) | 40-65 | [5][6] |

| A2 (High-affinity) | Rat | Adenylate Cyclase (Antagonism of 2-chloroadenosine) | 40 | [5][6] | |

| A2 (Low-affinity) | Rat | cAMP Accumulation (Antagonism of 2-chloroadenosine) | 90 | [5][6] |

Note: CHA = Cyclohexyladenosine. Lower IC50/Ki values indicate higher potency.

Signaling Pathways Modulated by 1-Methylxanthine

The antagonism of adenosine receptors by 1-methylxanthine blocks the downstream signaling cascades initiated by adenosine. The four receptor subtypes are coupled to different G proteins, leading to distinct cellular responses.

-

A1 and A3 Receptors: These receptors are primarily coupled to Gi/o proteins. Activation by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. 1-Methylxanthine, by blocking these receptors, prevents this inhibitory effect, thus maintaining or increasing cAMP levels that would otherwise be suppressed by adenosine.[2]

-

A2A and A2B Receptors: These receptors are coupled to Gs proteins. Adenosine binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. As an antagonist, 1-methylxanthine blocks this stimulation, leading to a reduction in cAMP production in the presence of an agonist.[2]

Figure 1: Adenosine Receptor Signaling Pathways Antagonized by 1-Methylxanthine.

Experimental Protocols

The characterization of 1-methylxanthine as an adenosine receptor antagonist relies on two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the antagonism of agonist-induced cellular responses.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of 1-methylxanthine for a specific adenosine receptor subtype.

Principle: This assay measures the ability of a test compound (1-methylxanthine) to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in a total volume of 100-200 µL of binding buffer:

-

Membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A) at a concentration close to its dissociation constant (Kd).

-

Increasing concentrations of unlabeled 1-methylxanthine.

-

For determining non-specific binding, a high concentration of a standard non-radioactive antagonist (e.g., theophylline) is used in separate wells.

-

Total binding is determined in the absence of any competing ligand.

-

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 1-methylxanthine concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-